molecular formula C7H14ClNO2 B7906863 2-Aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 1384430-90-3

2-Aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No. B7906863
CAS RN: 1384430-90-3
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-UHFFFAOYSA-N
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Description

“2-Aminocyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the linear formula C7H14ClNO2 . It is also known by the CAS Number: 24716-92-5 .


Synthesis Analysis

The synthesis of enantiopure cis- and trans-2-aminocyclohexane-1-carboxylic acids has been reported from octahydroquinazolin-4-ones . The chemoselective and diastereoselective hydrogenation of 2,3-dihydro-3-[(S)-α-methylbenzyl]-4-quinazolinone 2 affords octahydroquinazolinones cis-3 and cis-4. Epimerization of cis-3 and cis-4 using t-BuO−K+ produces trans-5 and trans-6, respectively. Hydrolysis with HCl of these octahydroquinazolinones leads to the free, enantiomerically pure, cis- and trans-2-aminocyclohexane-1-carboxylic acids .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H14ClNO2 . The average mass is 179.645 Da and the monoisotopic mass is 179.071304 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 179.64 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

  • Molecular Structure and Conformation : 2-Aminocyclohexane-1-carboxylic acid hydrochloride has been studied for its molecular structure and conformation. For example, Chacko, Srinivasan, and Zand (1971) examined its crystal structure, noting that it crystallizes in the monoclinic space group and adopts a slightly distorted chair conformation (Chacko, Srinivasan, & Zand, 1971).

  • Conformational Analysis in Peptides : The conformation of 2-Aminocyclohexane-1-carboxylic acid residues in peptides has been analyzed, revealing that the cyclohexane rings typically adopt a chair conformation and contribute to folded, potentially helical conformations in peptides (Valle et al., 1988).

  • NMR Chiral Solvating Agents : Derivatives of 2-Aminocyclohexane-1-carboxylic acid have been synthesized for use as NMR chiral solvating agents, showing effective enantiodiscriminating ability toward chiral carboxylic acids (Yang et al., 2006).

  • Synthesis of Stereoisomers : Research has also focused on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a related compound, which is important in the study of constrained hydroxy-α,α-disubstituted-α-amino acids (Avenoza et al., 1999).

  • β-Polyamides and Polymerization : The compound has been involved in studies on the polymerization of amino acids and the analysis of β-polyamides, contributing to our understanding of the stereospecificity and sequence analysis in polymers (Kricheldorf, Mülhaupt, & Hull, 1980).

  • Catalysis and Oxidative Reactions : It has been used in studies exploring catalysis, such as the oxidation of amino acids catalyzed by iron(III) complexes (Lakk-Bogáth et al., 2015).

properties

IUPAC Name

2-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694333
Record name 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384430-90-3, 57266-57-6
Record name Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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